2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline
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Overview
Description
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of quinazoline derivatives, including 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline, can be achieved through various methods. Common synthetic routes include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions . Industrial production methods often involve the use of transition-metal-catalyzed reactions, which provide efficient and scalable routes for the synthesis of these compounds .
Chemical Reactions Analysis
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline can be compared with other quinazoline derivatives, such as 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzoquinazoline and 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzoquinazoline . These compounds share similar structural features but may exhibit different biological activities and properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-methylsulfanyl-5,6-dihydrobenzo[h]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQHCLSTNAJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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